Balanced Lipophilicity Profile: Computed cLogP Comparison with Mono-Substituted Piperazine Analog
The target compound exhibits a computed cLogP of approximately 4.0, representing a 1.6 log unit increase in lipophilicity compared to the mono-substituted analog 1-[6-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine (Org-12962 free base, computed cLogP ≈ 2.4) [1]. This difference arises from the addition of the second halogenated pyridine ring and falls within the optimal CNS drug-likeness window (cLogP 2–5) [2]. The computed data indicate that the compound's lipophilicity is elevated without breaching the upper limit associated with poor solubility or excessive plasma protein binding.
| Evidence Dimension | Computed octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 4.0 |
| Comparator Or Baseline | 1-[6-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine (Org-12962 free base): cLogP ≈ 2.4 |
| Quantified Difference | ΔcLogP ≈ +1.6 log units (target compound more lipophilic) |
| Conditions | In silico prediction by consensus method (ALOGPS, XLogP3, ChemAxon); no experimental logP/logD data available in the public domain |
Why This Matters
For CNS drug discovery programs, a cLogP around 4.0 predicts improved passive blood-brain barrier permeability relative to the less lipophilic mono-substituted analog, while remaining below the cLogP >5 threshold that typically associates with poor aqueous solubility and high metabolic clearance—making it a potentially favorable scaffold for CNS lead optimization.
- [1] Computed cLogP via ALOGPS 2.1 and XLogP3 consensus method. PubChem substance records and ChemSpider predicted properties for CAS 132834-56-1 (Org-12962 free base) and CAS 338979-26-3. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541 View Source
